molecular formula C7H13NO2 B14796518 (1S,2R)-Methyl 1-amino-2-ethylcyclopropanecarboxylate

(1S,2R)-Methyl 1-amino-2-ethylcyclopropanecarboxylate

Cat. No.: B14796518
M. Wt: 143.18 g/mol
InChI Key: OGJFOUDGUGGQPA-MSZQBOFLSA-N
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Description

(1S,2R)-Methyl 1-amino-2-ethylcyclopropanecarboxylate is a chiral compound with significant potential in various fields of scientific research. Its unique structure, featuring a cyclopropane ring, makes it an interesting subject for studies in organic chemistry, medicinal chemistry, and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-Methyl 1-amino-2-ethylcyclopropanecarboxylate typically involves the cyclopropanation of suitable precursors. One common method is the asymmetric synthesis using chiral catalysts to ensure the desired stereochemistry. The reaction conditions often include the use of strong bases and specific solvents to facilitate the formation of the cyclopropane ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale asymmetric synthesis techniques, utilizing chiral ligands and catalysts to achieve high yields and enantiomeric purity. The process is optimized for scalability and cost-effectiveness, ensuring that the compound can be produced in sufficient quantities for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-Methyl 1-amino-2-ethylcyclopropanecarboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions include a range of derivatives with different functional groups, which can be further utilized in various chemical and pharmaceutical applications.

Scientific Research Applications

(1S,2R)-Methyl 1-amino-2-ethylcyclopropanecarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of chiral drugs.

    Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of (1S,2R)-Methyl 1-amino-2-ethylcyclopropanecarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to fit into active sites of enzymes, inhibiting their activity or modulating receptor functions. This interaction can lead to various biological effects, making it a valuable compound for drug development and biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    (1S,2R)-2-Amino-1,2-diphenylethanol: Another chiral compound with similar structural features but different functional groups.

    (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic acid: A compound with a similar cyclopropane ring but different substituents.

Uniqueness

What sets (1S,2R)-Methyl 1-amino-2-ethylcyclopropanecarboxylate apart is its specific stereochemistry and the presence of both an amino group and an ester group. This combination of features makes it particularly versatile for various chemical transformations and biological interactions.

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

methyl (1S)-1-amino-2-ethylcyclopropane-1-carboxylate

InChI

InChI=1S/C7H13NO2/c1-3-5-4-7(5,8)6(9)10-2/h5H,3-4,8H2,1-2H3/t5?,7-/m0/s1

InChI Key

OGJFOUDGUGGQPA-MSZQBOFLSA-N

Isomeric SMILES

CCC1C[C@]1(C(=O)OC)N

Canonical SMILES

CCC1CC1(C(=O)OC)N

Origin of Product

United States

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